molecular formula C15H20F2N2O4S B7081554 N-(2,2-difluoroethyl)-N-ethyl-2-hydroxy-5-pyrrolidin-1-ylsulfonylbenzamide

N-(2,2-difluoroethyl)-N-ethyl-2-hydroxy-5-pyrrolidin-1-ylsulfonylbenzamide

Cat. No.: B7081554
M. Wt: 362.4 g/mol
InChI Key: FYDFGYAKGYFXNW-UHFFFAOYSA-N
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Description

N-(2,2-difluoroethyl)-N-ethyl-2-hydroxy-5-pyrrolidin-1-ylsulfonylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a difluoroethyl group, an ethyl group, a hydroxy group, a pyrrolidinylsulfonyl group, and a benzamide structure. Its unique chemical structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2,2-difluoroethyl)-N-ethyl-2-hydroxy-5-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O4S/c1-2-18(10-14(16)17)15(21)12-9-11(5-6-13(12)20)24(22,23)19-7-3-4-8-19/h5-6,9,14,20H,2-4,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDFGYAKGYFXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(F)F)C(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-difluoroethyl)-N-ethyl-2-hydroxy-5-pyrrolidin-1-ylsulfonylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.

    Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via a nucleophilic substitution reaction using a difluoroethyl halide.

    Addition of the Pyrrolidinylsulfonyl Group: The pyrrolidinylsulfonyl group can be added through a sulfonylation reaction using a suitable sulfonyl chloride.

    Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction, often using a hydroxylating agent such as hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-difluoroethyl)-N-ethyl-2-hydroxy-5-pyrrolidin-1-ylsulfonylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a carbonyl compound, while reduction of the carbonyl group would regenerate the hydroxy compound.

Scientific Research Applications

N-(2,2-difluoroethyl)-N-ethyl-2-hydroxy-5-pyrrolidin-1-ylsulfonylbenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,2-difluoroethyl)-N-ethyl-2-hydroxy-5-pyrrolidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-difluoroethyl)-N-methyl-2-hydroxy-5-pyrrolidin-1-ylsulfonylbenzamide
  • N-(2,2-difluoroethyl)-N-ethyl-2-hydroxy-5-morpholin-1-ylsulfonylbenzamide
  • N-(2,2-difluoroethyl)-N-ethyl-2-hydroxy-5-piperidin-1-ylsulfonylbenzamide

Uniqueness

N-(2,2-difluoroethyl)-N-ethyl-2-hydroxy-5-pyrrolidin-1-ylsulfonylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoroethyl group enhances its stability and reactivity, while the pyrrolidinylsulfonyl group contributes to its potential biological activity.

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